4- vs. 3-Isomer: Differential GABA_C Receptor Antagonist Activity and Selectivity
The target compound (4-isomer) acts as a competitive and somewhat selective antagonist at ρ1 GABA_C receptors, with a KB of 75.5 μM, while showing little activity at α1β2γ2 GABA_A and GABA_B receptors [1]. The 3-isomer displays a different selectivity profile [1]. This distinct receptor interaction pattern is a key differentiator.
| Evidence Dimension | GABA_C (ρ1) Receptor Antagonism (KB) |
|---|---|
| Target Compound Data | 75.5 μM (95% CI: 75.2–75.8 μM) |
| Comparator Or Baseline | 3-(Aminomethyl)-2,6-difluorophenol (Qualitative difference in selectivity profile) |
| Quantified Difference | Quantitative difference in selectivity profile, not a simple potency shift. |
| Conditions | Human recombinant ρ1 GABA_C receptors expressed in Xenopus oocytes, two-electrode voltage-clamp electrophysiology. |
Why This Matters
For researchers mapping GABA_C receptor pharmacology or seeking a selective pharmacological tool, the 4-isomer provides a defined and characterized selectivity profile.
- [1] Chebib, M., Johnston, G. A. R., Mattsson, J. P., Rydström, K., Nilsson, K., Qiu, J., Stevenson, S. H., & Silverman, R. B. (1999). Aminomethyl-2,6-difluorophenols as a novel class of increased lipophilicity GABA_C receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 9(21), 3093–3098. View Source
